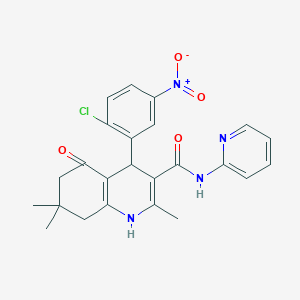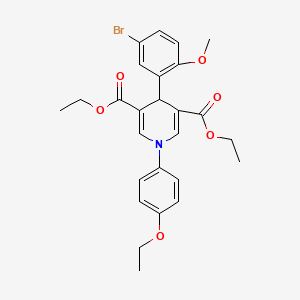![molecular formula C17H9F9O5 B15036050 4,9-Dimethoxy-7-(nonafluorobutyl)-5H-furo[3,2-g][1]benzopyran-5-one CAS No. 376380-66-4](/img/structure/B15036050.png)
4,9-Dimethoxy-7-(nonafluorobutyl)-5H-furo[3,2-g][1]benzopyran-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-Dimethoxy-7-(nonafluorobutyl)-5H-furo3,2-gbenzopyran-5-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of furanocoumarins, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Dimethoxy-7-(nonafluorobutyl)-5H-furo3,2-gbenzopyran-5-one typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the furo3,2-gbenzopyran core : This can be achieved through cyclization reactions involving appropriate starting materials.
- Introduction of the nonafluorobutyl group : This step often involves nucleophilic substitution reactions using nonafluorobutyl halides.
- Methoxylation : The introduction of methoxy groups at the 4 and 9 positions is typically done using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4,9-Dimethoxy-7-(nonafluorobutyl)-5H-furo3,2-gbenzopyran-5-one undergoes various chemical reactions, including:
- Oxidation : This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution : Nucleophilic substitution reactions are common, especially at the nonafluorobutyl group.
- Oxidation : Potassium permanganate in acidic medium.
- Reduction : Lithium aluminum hydride in dry ether.
- Substitution : Nonafluorobutyl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4,9-Dimethoxy-7-(nonafluorobutyl)-5H-furo3,2-gbenzopyran-5-one has several scientific research applications:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential antimicrobial and antioxidant properties.
- Medicine : Investigated for its potential therapeutic effects, including anticancer activity.
- Industry : Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,9-Dimethoxy-7-(nonafluorobutyl)-5H-furo3,2-gbenzopyran-5-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. Its antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds:
- Isopimpinellin : Another furanocoumarin with similar biological activities.
- 5,8-Dimethoxypsoralen : Known for its use in phototherapy.
- 4,9-Dimethoxy-7H-furo[3,2-g]chromen-7-one : Shares a similar core structure but lacks the nonafluorobutyl group.
Uniqueness: 4,9-Dimethoxy-7-(nonafluorobutyl)-5H-furo3,2-gbenzopyran-5-one is unique due to the presence of the nonafluorobutyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
376380-66-4 |
|---|---|
Molecular Formula |
C17H9F9O5 |
Molecular Weight |
464.23 g/mol |
IUPAC Name |
4,9-dimethoxy-7-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)furo[3,2-g]chromen-5-one |
InChI |
InChI=1S/C17H9F9O5/c1-28-10-6-3-4-30-11(6)13(29-2)12-9(10)7(27)5-8(31-12)14(18,19)15(20,21)16(22,23)17(24,25)26/h3-5H,1-2H3 |
InChI Key |
BVUOXVSHTGNMRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2,8-dimethyl-4-[(2-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-fluorophenyl)methanone](/img/structure/B15035985.png)
![(6Z)-6-(3-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15036004.png)
![(4E)-1-(3-chloro-4-methylphenyl)-5-(2,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B15036019.png)
![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1-[4-(propan-2-yl)phenyl]-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B15036027.png)
![1-[(2-Methoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B15036034.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B15036051.png)
![3-benzyl-2-(propylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B15036056.png)
![N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-methoxyaniline](/img/structure/B15036059.png)
![(5Z)-1-(4-ethoxyphenyl)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15036062.png)

![2-[(2-ethoxy-4-{(E)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B15036072.png)
![3-(4-methoxyphenyl)-11-(thiophen-2-yl)-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15036077.png)
